molecular formula C17H21N3O2S B11981214 N-hexyl-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide

N-hexyl-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide

Cat. No.: B11981214
M. Wt: 331.4 g/mol
InChI Key: GZTIOXLWLNILOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE is a complex organic compound that features a unique combination of a hexyl chain, a phenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE typically involves the reaction of hexylamine with 4-phenyl-1,3-thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can enhance the compound’s binding affinity to specific receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N(1)-HEXYL-N(2)-(4-METHYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE
  • N(1)-HEXYL-N(2)-(4-ETHYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE
  • N(1)-HEXYL-N(2)-(4-PHENYL-1,3-OXAZOL-2-YL)ETHANEDIAMIDE

Uniqueness

N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE is unique due to the presence of both a phenyl group and a thiazole ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-hexyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C17H21N3O2S/c1-2-3-4-8-11-18-15(21)16(22)20-17-19-14(12-23-17)13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3,(H,18,21)(H,19,20,22)

InChI Key

GZTIOXLWLNILOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.